N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide
Description
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide is a hydrazinylidene acetamide derivative characterized by a central acetamide backbone, a 4-ethylphenyl substituent, and a 3-phenylallylidene hydrazine moiety. This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Properties
CAS No. |
767312-37-8 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-15-10-12-17(13-11-15)21-18(23)19(24)22-20-14-6-9-16-7-4-3-5-8-16/h3-14H,2H2,1H3,(H,21,23)(H,22,24)/b9-6+,20-14+ |
InChI Key |
FVWHNQACDKCZOQ-KEAYEENMSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide typically involves the condensation of 4-ethylphenylhydrazine with 3-phenylacrylic acid, followed by cyclization and acylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(3-phenylallylidene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous hydrazinylidene acetamides and related derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies.
Structural and Functional Analysis
- The 3-phenylallylidene moiety introduces extended π-conjugation, which may stabilize the hydrazinylidene system and enhance binding to aromatic residues in enzymes or receptors. This contrasts with pyridinylmethylene (), where the nitrogen atom could participate in hydrogen bonding .
Spectroscopic Trends :
Synthetic Pathways :
- Diazonium coupling () is a common method for introducing arylhydrazine groups, while hydrazine-benzylidene condensations () are used for allylidene/benzylidene derivatives .
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